molecular formula C9H8N2O3 B2535213 Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190311-14-8

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B2535213
CAS No.: 1190311-14-8
M. Wt: 192.174
InChI Key: QBNGFGHVDXKDNN-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190311-14-8) is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core. Its molecular formula is C₉H₈N₂O₃ (MW 192.17 g/mol), with a methyl ester at position 5 and a lactam (2-oxo) group at position 2 (). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, particularly as an intermediate for bioactive molecules targeting nucleic acid secondary structures like G-quadruplexes ().

Properties

IUPAC Name

methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)6-3-2-5-7(10-6)4-8(12)11-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNGFGHVDXKDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the pyrrolo[3,2-b]pyridine core. This intermediate is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have shown promising results in inhibiting specific cancer cell lines. For instance, research has demonstrated that modifications to the pyrrolopyridine scaffold can enhance the potency against various tumor types by targeting specific kinases involved in cancer progression. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against MPS1 kinase, which is crucial for cell division and is often overexpressed in tumors .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties. Experimental studies suggest that it may mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways. These findings position it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties
    • Preliminary studies have indicated that methyl 2-oxo derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents, especially in an era of increasing antibiotic resistance.
  • Synthetic Intermediate
    • In synthetic organic chemistry, methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for further functionalization, making it valuable in drug discovery and development processes.

Case Studies

StudyFindingsImplications
Structure-Based Design of PyrrolopyridinesIdentified potent inhibitors of MPS1 kinase with favorable pharmacokinetic profilesPotential for developing new cancer therapies
Neuroprotection StudyDemonstrated reduction in oxidative stress markers in neuronal culturesPossible application in neurodegenerative disease treatment
Antimicrobial TestingExhibited activity against multiple bacterial strainsCould lead to new antimicrobial agents

Mechanism of Action

The mechanism of action of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Properties :

  • Stability : Stored sealed at room temperature, indicating moderate air/moisture sensitivity ().
  • Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation ().

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The compound’s reactivity and applications are heavily influenced by the positions of substituents on the pyrrolo-pyridine scaffold. Key analogs include:

Compound Name CAS Substituents Key Differences vs. Target Compound References
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 1190317-75-9 Ester at C5, lactam at C2 (isomer) Ring fusion ([2,3-b] vs. [3,2-b]) alters π-conjugation and H-bonding
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190321-49-3 Cl at C5, ester at C3 Lack of lactam reduces H-bonding capability
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate 1190318-72-9 Br at C3, ester at C5 Bromine enhances cross-coupling reactivity
tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate 1936059-34-5 tert-Boc at N1, lactam at C2 Bulky tert-butyl group increases steric hindrance

Structural Implications :

  • Ring Fusion Isomerism: The [3,2-b] fusion in the target compound vs.
  • Substituent Effects: Chlorine or bromine at C3/C5 () enhances electrophilicity for nucleophilic substitutions but eliminates the lactam’s H-bond donor capacity.

Biological Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • CAS Number : 1190311-14-8
  • MDL Number : MFCD12963011

The biological activity of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives is primarily attributed to their interaction with various biological targets. Research indicates that these compounds may inhibit specific enzymes or receptors involved in disease pathways. For instance, studies suggest that pyrrolo[3,2-b]pyridine derivatives can modulate fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression .

Anticancer Activity

Research has highlighted the anticancer potential of methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)Mechanism
4h4T1 (breast cancer)7 - 25FGFR inhibition
Other derivativesVariousVariesInduction of apoptosis

The ability to induce apoptosis and inhibit cell migration and invasion makes these compounds promising candidates for cancer therapy .

Antimicrobial Activity

Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have also demonstrated antimicrobial properties. Studies have reported their effectiveness against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate significant activity against resistant strains:

CompoundPathogenMIC (µM)
Derivative AM. tuberculosis<0.15
Derivative BE. coli5 - 10

These findings suggest a potential role for these compounds in treating infections caused by resistant bacteria .

Neuroprotective Effects

Emerging evidence suggests that methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties. Animal studies indicate that these compounds can ameliorate neuroinflammation and oxidative stress in models of neurodegenerative diseases. The precise mechanisms involve modulation of inflammatory pathways and enhancement of neuronal survival .

Case Studies

  • Study on FGFR Inhibition : A series of pyrrolo[3,2-b]pyridine derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h showed potent inhibition with IC₅₀ values ranging from 7 to 25 nM across different FGFR subtypes and effectively induced apoptosis in breast cancer cells .
  • Antimycobacterial Activity Evaluation : In a study assessing the antimycobacterial activity of various derivatives, several exhibited strong activity against Mycobacterium tuberculosis, with MIC values significantly lower than standard treatments like isoniazid .

Q & A

Q. Advanced

  • SC-XRD (Single-Crystal X-Ray Diffraction) : SHELX software analyzes intermolecular interactions (e.g., C=O···H–N hydrogen bonds with D···A distances of 2.8–3.0 Å) .
  • Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict crystal stability .

How does the compound’s conformation influence its biological activity?

Advanced
The planar pyrrolo[3,2-b]pyridine core intercalates with DNA G-quadruplex structures (e.g., c-MYC promoter), stabilizing them via π-π stacking. Methyl ester groups enhance lipophilicity (logP ~1.12), improving cellular uptake . Conformational flexibility of the 2-oxo-dihydro moiety allows adaptive binding to hydrophobic pockets in targets like kinases .

What challenges arise in resolving crystallographic data for this compound?

Q. Advanced

  • Twinned Crystals : SHELXL’s TWIN/BASF commands refine data from non-merohedral twinning .
  • Disorder : Partial occupancy of the methyl ester group is resolved using PART commands in SHELX .
  • Ring Puckering : Cremer-Pople parameters (e.g., θ = 20° for the pyrrolidine ring) quantify non-planarity using DFT-optimized coordinates .

How do contradictory data on reaction yields or biological efficacy arise, and how are they resolved?

Advanced
Discrepancies in yields (e.g., 48–52% vs. 70% under microwaves) stem from variable catalyst activity or solvent purity . Systematic DOE (Design of Experiments) identifies critical factors (e.g., AlCl₃ concentration, temperature). For bioactivity, EC₅₀ variations arise from assay conditions (e.g., serum-free vs. serum-containing media); orthogonal assays (e.g., SPR, ITC) validate binding affinities .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates electrostatic potential maps for hydrogen-bonding sites .
  • Molecular Dynamics : Simulates solvation effects (e.g., free energy of hydration) using AMBER force fields .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–70%) and CYP450 inhibition risks .

How is the compound’s stability under various storage conditions assessed?

Q. Basic

  • Accelerated Stability Studies : HPLC monitors degradation at 40°C/75% RH over 6 months. Degradation products (e.g., hydrolyzed carboxylic acid) are quantified .
  • Light Sensitivity : UV-Vis spectroscopy tracks λmax shifts under UV exposure (e.g., 254 nm for 24 hours) .

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